molecular formula C5H3N3O B1384493 4-Cyano-6-hydroxypyrimidine CAS No. 1192064-61-1

4-Cyano-6-hydroxypyrimidine

Cat. No. B1384493
M. Wt: 121.1 g/mol
InChI Key: UKIHWDBYRWTOBR-UHFFFAOYSA-N
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Description

4-Cyano-6-hydroxypyrimidine is a derivative of pyrimidine, which is an aromatic, heterocyclic, organic compound . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .


Synthesis Analysis

The synthesis of pyrimidines involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .


Molecular Structure Analysis

The molecular structure of 4-Cyano-6-hydroxypyrimidine can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions of pyrimidines involve various processes. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines include a molar mass of 80.088 g mol−1, a density of 1.016 g cm−3, a melting point of 20 to 22 °C, and a boiling point of 123 to 124 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines were synthesized using environmentally friendly, multicomponent reactions. These compounds were characterized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi, showing mild to moderate activity. This research demonstrates the potential of 4-Cyano-6-hydroxypyrimidine derivatives in the development of new antimicrobial agents (Gupta, Jain, Madan, & Menghani, 2014).

Tautomeric Equilibrium Studies

The gas-phase tautomeric equilibrium of 4-hydroxypyrimidine with its ketonic forms was investigated, highlighting the stability of different conformations and their energy differences. This type of research is essential in understanding the chemical behavior and potential applications of pyrimidine derivatives in various fields, including medicinal chemistry and material sciences (Sánchez, Giuliano, Melandri, Favero, & Caminati, 2007).

Novel Derivatives Synthesis

6-Hydroxypyrimidine-4 (3Н)-one derivatives, which include the 4-Cyano-6-hydroxypyrimidine structure, were synthesized as promising syntones for creating new biologically active substances. This research explored the potential of these derivatives in pharmaceutical applications, noting their presence in compounds with antitumor, antiviral, and immunostimulatory properties (Kuvaeva et al., 2020).

Corrosion Inhibition

The compound 2,4-diamino-6-hydroxypyrimidine, a close relative of 4-Cyano-6-hydroxypyrimidine, was investigated for its corrosion inhibition properties on mild steel in HCl medium. This research is crucial for industrial applications where corrosion resistance is essential, and it shows the potential use of pyrimidine derivatives in corrosion inhibition solutions (Yıldız, 2018).

Inhibition of HIV Reverse Transcriptase

3-Hydroxypyrimidine-2,4-dione derivatives, structurally related to 4-Cyano-6-hydroxypyrimidine, were studied for their potential as inhibitors of HIV reverse transcriptase. This research contributes to the development of new antiviral drugs, particularly those targeting the HIV virus (Tang et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, α-Cyano-4-hydroxycinnamic acid, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing hands thoroughly after handling .

Future Directions

Recent research has focused on the synthesis of novel analogues of similar compounds for potential therapeutic applications. For instance, novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons have been synthesized as highly potent and long-acting anti-hepatitis B virus agents .

properties

IUPAC Name

6-oxo-1H-pyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-2-4-1-5(9)8-3-7-4/h1,3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIHWDBYRWTOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-6-hydroxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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